(S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine
Overview
Description
(S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine is a chiral compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with aryl ketones in the presence of oxidizing agents like potassium persulfate (K2S2O8) to form the pyrimidine ring . Another method involves the use of zinc chloride (ZnCl2) as a catalyst in a three-component coupling reaction with functionalized enamines, triethyl orthoformate, and ammonium acetate .
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs scalable and efficient methods. For instance, a copper-catalyzed cyclization of ketones with nitriles under basic conditions can produce a wide range of functionalized pyrimidines . These methods are designed to be cost-effective and environmentally friendly, with good functional group tolerance and high yields.
Chemical Reactions Analysis
Types of Reactions
(S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted pyrimidines with different functional groups.
Scientific Research Applications
(S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with cellular processes that are often dysregulated in diseases like cancer . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-N-(diphenylmethyl)-5-nitro-6-N-[(1S)-1-phenylethyl]pyrimidine-4,6-diamine
- N-trisubstituted pyrimidine derivatives
Uniqueness
(S)-N4-(1-phenylethyl)pyrimidine-4,6-diamine is unique due to its specific chiral configuration and the presence of the phenylethyl group. This configuration can significantly influence its biological activity and interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-N-[(1S)-1-phenylethyl]pyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-9(10-5-3-2-4-6-10)16-12-7-11(13)14-8-15-12/h2-9H,1H3,(H3,13,14,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPTZBLFZRPXCC-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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